N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
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Overview
Description
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide is a complex organic compound that features a variety of functional groups, including azo, nitro, bromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the bromo and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the bis(2-phenoxyethyl)amino group: This step may involve nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The azo and nitro groups can be reduced to amines under reducing conditions.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique functional groups.
Industry: Potential use in the development of dyes, pigments, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The azo group could be involved in electron transfer reactions, while the nitro and bromo groups could participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which can impart specific chemical and physical properties. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
84000-64-6 |
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Molecular Formula |
C31H29BrN6O8 |
Molecular Weight |
693.5 g/mol |
IUPAC Name |
N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C31H29BrN6O8/c1-21(39)33-26-19-28(36(13-15-45-23-9-5-3-6-10-23)14-16-46-24-11-7-4-8-12-24)30(44-2)20-27(26)34-35-31-25(32)17-22(37(40)41)18-29(31)38(42)43/h3-12,17-20H,13-16H2,1-2H3,(H,33,39) |
InChI Key |
RWKXIQVZDAZUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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